![molecular formula C15H24N2O4 B3013072 2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide CAS No. 2034391-97-2](/img/structure/B3013072.png)
2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
- Protein Coupling : Researchers utilize NHS esters to introduce active ester groups into proteins or peptides. This enables efficient conjugation with other molecules, such as fluorescent probes, drugs, or solid supports. The resulting protein conjugates find applications in diagnostics, drug delivery, and bioimaging .
- Labeling with NHS Ester : The compound’s NHS ester functionality allows it to react with amino groups in fluorescent probes. By attaching the NHS ester to a fluorophore, researchers create labeled molecules. These fluorescent probes play a crucial role in biological imaging, cellular tracking, and studying protein interactions .
- Potential Anticonvulsant Activity : Although more research is needed, this compound has been investigated for its anticonvulsant properties. Anticonvulsants are drugs used to prevent or control seizures in epilepsy patients. Understanding the mechanism of action and efficacy of this compound could contribute to the development of novel antiepileptic medications .
- Linker for ADCs : The compound’s structure suggests it could serve as a linker in antibody-drug conjugates (ADCs). ADCs combine monoclonal antibodies with cytotoxic drugs. The linker ensures selective drug release within target cells, enhancing therapeutic efficacy while minimizing off-target effects. Further exploration of this compound’s potential as an ADC linker is warranted .
- Building Block : Researchers may use this compound as a building block in organic synthesis. Its unique structure could be modified to create derivatives with specific pharmacological properties. Medicinal chemists might explore its potential as a scaffold for designing new drug candidates .
- Hit-to-Lead Optimization : In drug discovery, compounds like this one undergo hit-to-lead optimization. Researchers modify the structure to improve potency, selectivity, and pharmacokinetic properties, aiming to develop lead compounds for further development .
Protein Conjugation and Labeling
Fluorescent Probe Preparation
Anticonvulsant Research
Antibody-Drug Conjugates (ADCs)
Organic Synthesis and Medicinal Chemistry
Chemical Biology and Drug Development
Mechanism of Action
Target of Action
Related compounds have been shown to inhibit calcium currents mediated by cav 12 (L-type) channels . These channels play a crucial role in the contraction of heart and smooth muscle, as well as in the regulation of various cellular functions.
Mode of Action
The compound likely interacts with its targets by binding to the Cav 1.2 (L-type) channels, leading to the inhibition of calcium currents . This inhibition can result in changes in cellular functions, particularly those that rely on calcium as a signaling molecule.
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes . It also exhibits negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a favorable safety profile.
Result of Action
Related compounds have demonstrated potent anticonvulsant properties in animal models . This suggests that the compound may have potential therapeutic applications in the treatment of conditions such as epilepsy.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, storage temperature can affect the stability of the compound Additionally, the compound’s efficacy may be influenced by the physiological environment, such as the presence of other drugs or disease states
Future Directions
properties
IUPAC Name |
2-cyclopentyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c18-13(11-12-3-1-2-4-12)16-7-9-21-10-8-17-14(19)5-6-15(17)20/h12H,1-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCYPOOJMGOJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCOCCN2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.